CA1P functions as a microtubule inhibitor. Microtubules are essential cellular structures that play a crucial role in cell division, shape, and transport. CA1P binds to the β-tubulin subunit, a building block of microtubules, hindering their assembly and disrupting their function [4]. This disrupts cell division, leading to cancer cell death [4].
Here's a reference for the mechanism of action: Combretastatin A1 (CA1, CAS Number: 109971-63-3):
Studies suggest that CA1P exhibits anti-cancer properties against various cancers, including:
These references provide more details on the anti-cancer activity against HCC and ovarian carcinoma:
Combretastatin A-1 phosphate is a phosphoric acid derivative of Combretastatin A-1, a natural product derived from the plant Combretum caffrum. This compound is primarily recognized for its role as a vascular-disrupting agent, targeting the microtubule network within endothelial cells. By destabilizing tubulin, it induces apoptosis in proliferating endothelial cells, which is crucial in inhibiting tumor growth and metastasis. The compound has garnered attention for its potential applications in cancer therapy due to its unique mechanism of action that disrupts blood vessel formation in tumors .
Additionally, the compound can participate in phosphorylation reactions, which may alter its solubility and biological activity. Its interactions with microtubules involve binding at the colchicine site, leading to inhibition of microtubule polymerization, a critical step in cell division and angiogenesis .
The biological activity of Combretastatin A-1 phosphate is primarily attributed to its ability to inhibit microtubule polymerization. This inhibition leads to:
The synthesis of Combretastatin A-1 phosphate typically involves several steps:
Alternative synthetic routes may involve total synthesis starting from simpler organic compounds, utilizing various organic reactions including esterification and phosphorylation .
Combretastatin A-1 phosphate has several promising applications:
Interaction studies have shown that Combretastatin A-1 phosphate binds specifically to the colchicine site on tubulin, which is crucial for its mechanism of action. This binding inhibits microtubule polymerization, leading to:
These interactions highlight its potential as a targeted therapeutic agent in oncology.
Several compounds exhibit similar biological activities or mechanisms of action as Combretastatin A-1 phosphate. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Combretastatin A-4 | Microtubule destabilization | More potent than Combretastatin A-1 phosphate |
Vincristine | Inhibition of microtubule assembly | Derived from Catharanthus roseus, used in leukemia treatment |
Paclitaxel | Stabilization of microtubules | Contrasts with the destabilizing action of Combretastatin |
Colchicine | Inhibition of microtubule polymerization | Natural alkaloid with anti-inflammatory properties |
Combretastatin A-1 phosphate stands out due to its specific vascular-disrupting properties, making it particularly effective in targeting tumor blood supply without affecting normal vasculature as drastically as other agents.
The synthesis of combretastatin A-1 phosphate was first developed by Pettit and colleagues building upon their foundational work on combretastatin A-1 itself [1]. The original synthesis pathway employed a Wittig reaction as the key step for forming the critical Z-alkene bridge between the aromatic rings. This approach utilized 3,4,5-trimethoxybenzaldehyde as the starting material, which was reacted with a phosphonium ylide derived from the corresponding phosphonium bromide using n-butyllithium [2].
The initial Wittig reaction provided a mixture of E and Z isomers with an E/Z ratio of 1.5:1 and an overall yield of 93% for the mixed isomers [3]. However, this poor stereoselectivity necessitated laborious chromatographic separations to isolate the desired Z-isomer, which is essential for biological activity. The natural combretastatin A-1 was obtained through careful column chromatography followed by deprotection of any protecting groups, typically using tetrabutylammonium fluoride for silyl ether deprotection [3].
Early investigations into the synthesis revealed that the Z-isomer configuration was crucial for cytotoxic activity, with the Z-isomer demonstrating significantly greater activity compared to the corresponding E-isomer [4]. This stereochemical requirement drove the development of more selective synthetic approaches that could favor the formation of the biologically active Z-isomer.
The original synthesis of combretastatin A-1 was subsequently modified to enable efficient scale-up procedures for obtaining larger quantities of this antineoplastic stilbene [1]. The modified approach involved reversing the components of the Wittig reaction to improve stereoselectivity. By using the aldehyde component as the limiting reagent and employing the phosphonium ylide in slight excess, the E/Z selectivity was improved to 1:3.6, though the overall yield decreased to 65% for the mixed isomers [3].
The scale-up modifications incorporated several key improvements to enhance the practical utility of the synthesis. Temperature control was implemented more rigorously, maintaining reaction temperatures at -78°C during the initial ylide formation and allowing controlled warming to room temperature during the subsequent aldehyde addition [3]. Reaction monitoring was enhanced through the use of thin-layer chromatography to track the progress of the Wittig reaction and minimize over-reaction.
Advanced purification techniques were developed for the scale-up process, including the use of gradient elution chromatography on silica gel columns with optimized solvent systems. The typical purification employed a hexane/ethyl acetate gradient system, beginning with 90:10 hexane/ethyl acetate and progressing to 70:30 to achieve optimal separation of the E and Z isomers [3]. Recrystallization from methanol was employed as a final purification step to obtain the pure Z-isomer in crystalline form.
The conversion of combretastatin A-1 to its phosphate prodrug was accomplished through sophisticated diphosphorylation procedures developed specifically for this transformation [1]. The diphosphorylation process involved the in situ formation of dibenzylchlorophosphite, which served as the phosphorylating agent. This approach provided superior control over the phosphorylation reaction compared to preformed phosphorylating reagents.
The diphosphorylation technique utilized dibenzyl phosphite in the presence of carbon tetrabromide and triethylamine in acetonitrile as the solvent system [5]. The reaction proceeded through the formation of dibenzylchlorophosphite in situ, which then reacted with the phenolic hydroxyl groups of combretastatin A-1 to form the protected diphosphate ester. The reaction was typically conducted under anhydrous conditions at room temperature over a period of 12-24 hours to ensure complete phosphorylation.
The protected diphosphate intermediate was then subjected to deprotection using trimethyliodosilane, which selectively cleaved the benzyl ester protecting groups to reveal the phosphoric acid intermediate [1]. This deprotection step was carried out in acetonitrile solvent at room temperature, with the reaction being monitored by phosphorus-31 nuclear magnetic resonance spectroscopy to confirm complete removal of the benzyl groups.
The final step involved treatment of the phosphoric acid intermediate with sodium methoxide in methanol to complete the formation of the sodium phosphate prodrug [1]. This neutralization reaction was conducted under carefully controlled pH conditions to ensure formation of the desired tetrasodium salt while avoiding decomposition of the sensitive combretastatin moiety.
The purification of combretastatin A-1 phosphate required specialized techniques due to the polar nature of the phosphate groups and the sensitivity of the compound to various conditions. High-performance liquid chromatography emerged as the primary method for both analytical and preparative purification of the phosphate prodrug [6] [7]. The HPLC systems typically employed reversed-phase C18 columns with mobile phases consisting of methanol and water containing ammonium formate buffer.
The analytical HPLC conditions utilized a gradient system beginning with 10% methanol in 10 millimolar ammonium formate buffer (pH 6.5) and progressing to 65% methanol over 25 minutes [8]. Detection was accomplished using ultraviolet absorption at 290 and 320 nanometers, wavelengths that correspond to the maximum absorption of the combretastatin chromophore. The method achieved baseline separation of the prodrug from related impurities and degradation products.
Mass spectrometry played a crucial role in the characterization of combretastatin A-1 phosphate, with electrospray ionization being the preferred ionization technique [9]. The mass spectrometric analysis was conducted in both positive and negative ion modes to obtain comprehensive structural information. In positive ion mode, the molecular ion appeared at m/z 493.2 for the diphosphate form, while the negative ion mode provided complementary fragmentation patterns that confirmed the phosphate substitution pattern.
Nuclear magnetic resonance spectroscopy provided definitive structural confirmation of combretastatin A-1 phosphate. The proton NMR spectra in deuterium oxide showed characteristic signals for the aromatic protons, the Z-alkene protons, and the methoxy groups [3]. The phosphorus-31 NMR spectroscopy was particularly valuable for confirming the phosphorylation state and monitoring the progress of synthetic transformations involving the phosphate groups.
The development of combretastatin A-1 phosphate analogs and derivatives has been pursued through various synthetic strategies designed to improve solubility, stability, and biological activity. The synthesis of different metal phosphate salts has been accomplished by varying the cation used in the final neutralization step [1]. Lithium, potassium, cesium, magnesium, calcium, manganese, and zinc phosphate salts have been prepared by treating the phosphoric acid intermediate with the corresponding metal hydroxides or acetates.
The preparation of organic cation salts has involved the use of various organic bases including piperazine, morpholine, and substituted pyridines [1]. These organic salts often demonstrate improved solubility characteristics compared to the metal salts and may offer advantages in terms of bioavailability and pharmacokinetic properties. The synthesis of these derivatives follows the same general diphosphorylation and deprotection sequence, with the final cation exchange step being modified to introduce the desired organic cation.
Carbon-13 labeled combretastatin A-1 phosphate has been synthesized for use in metabolic studies and magnetic resonance imaging applications [3]. The synthetic route involved the regioselective insertion of a carbon-13 label into the aromatic ring system through methylcuprate addition to an appropriately substituted acid chloride. The resulting ketone was cyclized and aromatized, followed by hydroxyl group insertion through formylation and Baeyer-Villiger oxidation. The labeled aldehyde component was then subjected to the standard Wittig reaction to form the labeled combretastatin A-1, which was subsequently converted to the phosphate prodrug.
Monophosphate derivatives have been prepared through selective hydrolysis of the diphosphate under controlled conditions [10]. These monophosphate forms represent potential metabolic intermediates and may possess distinct biological activities compared to the parent diphosphate. The synthesis involves careful control of hydrolysis conditions to achieve selective cleavage of one phosphate group while preserving the other.